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Compound of Interest

Compound Name:
(R)-N-(1-phenylethyl)propan-2-

amine

Cat. No.: B7770878 Get Quote

An In-depth Technical Guide to the Spectroscopic Analysis of (R)-N-(1-phenylethyl)propan-2-
amine

For Researchers, Scientists, and Drug Development
Professionals
This document provides a comprehensive overview of the spectroscopic data for (R)-N-(1-
phenylethyl)propan-2-amine (C₁₁H₁₇N), a secondary amine with a chiral center, making it a

valuable building block in chiral synthesis and pharmacology.[1] The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with generalized experimental protocols for acquiring such spectra.

Molecular Structure and Properties
IUPAC Name: N-[(1R)-1-phenylethyl]propan-2-amine[2]

Molecular Formula: C₁₁H₁₇N[1][2]

Molecular Weight: 163.26 g/mol [1][2][3]

Structure: A phenylethyl group attached to a propan-2-amine (isopropylamine) moiety.[1]

Spectroscopic Data Summary
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The following tables summarize the expected quantitative spectroscopic data for (R)-N-(1-
phenylethyl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound.

[1]

Table 1: Predicted ¹H-NMR Spectral Data

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

Phenyl (Ar-H) 7.20 - 7.40 Multiplet 5H

Chiral Methine (C₆H₅-

CH-N)
~3.80 Quartet 1H

Isopropyl Methine

(CH-(CH₃)₂)
~2.80 - 3.00 Septet 1H

Amine (NH) Variable (broad) Singlet 1H

Chiral Methine Methyl

(CH-CH₃)
~1.30 Doublet 3H

Isopropyl Methyls

(CH-(CH₃)₂)
~1.00 - 1.10 Doublet 6H

Note: The amine proton's chemical shift is variable and depends on solvent and concentration.

Adding D₂O will cause this signal to disappear, confirming its identity.[4]

Table 2: Predicted ¹³C-NMR Spectral Data
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Carbon Assignment Chemical Shift (δ, ppm)

Phenyl (Ar-C, quaternary) ~145

Phenyl (Ar-CH) ~126 - 128

Chiral Methine (CH-N) ~58 - 62

Isopropyl Methine (CH-N) ~45 - 50

Chiral Methine Methyl (CH-CH₃) ~22 - 25

Isopropyl Methyls (CH-(CH₃)₂) ~20 - 23

Note: Carbons directly attached to the nitrogen atom are deshielded and typically appear in the

10-65 ppm range.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. As a secondary

amine, (R)-N-(1-phenylethyl)propan-2-amine exhibits characteristic absorptions.[5]

Table 3: Characteristic IR Absorption Bands

Functional Group Vibration Type
Wavenumber
(cm⁻¹)

Intensity/Shape

N-H Stretch 3300 - 3500

Weak-Medium, Sharp

(single peak for 2°

amine)

C-H (sp³) Stretch 2850 - 2970 Medium-Strong

C-H (sp²) Stretch 3000 - 3100 Weak-Medium

C=C (Aromatic) Stretch ~1600, ~1450-1500 Medium-Weak

C-N (Aliphatic) Stretch 1000 - 1250 Medium

N-H Wag 650 - 900 Broad
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Note: Secondary amines show a single N-H stretch band, unlike primary amines which show

two. Tertiary amines show none in this region.[5][6][7]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule.

Table 4: Predicted Mass Spectrometry Data

Feature m/z Value Description

Molecular Ion [M]⁺ 163

Consistent with the nitrogen

rule (odd molecular weight for

one nitrogen atom).[4][8]

Base Peak / Major Fragment 148

[M-CH₃]⁺ via α-cleavage of a

methyl from the isopropyl

group.

Major Fragment 72
[CH(CH₃)₂NHCH₃]⁺ via α-

cleavage (benzylic cleavage).

Other Fragments 105, 91
Fragments corresponding to

the phenylethyl moiety.

Note: The dominant fragmentation pathway for amines is α-cleavage, which involves the

breaking of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized,

nitrogen-containing cation.[7][8]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-20 mg of the amine sample for ¹H NMR (20-50 mg

for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

CDCl₃) in a clean vial.[9]
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Transfer: Using a pipette, carefully transfer the homogenous solution into a clean 5 mm NMR

tube to a height of 4-5 cm.[9]

Cleaning: Wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol

to remove any contaminants.[9]

Instrument Setup: Place the NMR tube into a spinner turbine, adjust the depth using a

gauge, and insert it into the NMR spectrometer.

Acquisition:

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the

magnetic field.[9]

Shimming: The magnetic field homogeneity is optimized to improve signal resolution and

shape.[9]

Tuning: The probe is tuned to the specific nucleus being analyzed (e.g., ¹H or ¹³C).[9]

Data Collection: Set the appropriate acquisition parameters (e.g., number of scans, pulse

sequence) and begin the experiment.[9]

IR Spectroscopy Protocol (ATR FT-IR)
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR

spectrometer is clean. Record a background spectrum.

Sample Application: Place a small drop of the liquid amine sample directly onto the ATR

crystal.

Data Acquisition: Lower the press arm to ensure good contact between the sample and the

crystal. Initiate the scan to acquire the infrared spectrum. The instrument measures the

absorption of infrared radiation at different wavenumbers.[6]

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent

(e.g., isopropanol) and a soft tissue.
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Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via direct infusion or after separation by Gas Chromatography (GC).

Ionization: In the ion source, the sample molecules are bombarded with a high-energy beam

of electrons. This process, known as Electron Ionization (EI), knocks an electron off the

molecule to form a positive molecular ion [M]⁺.[10]

Fragmentation: The high energy of the EI process causes the molecular ions to fragment into

smaller, positively charged ions and neutral radicals.[10]

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z)

ratio.[10]

Detection: A detector measures the abundance of ions at each m/z value, generating the

mass spectrum.[10]

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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